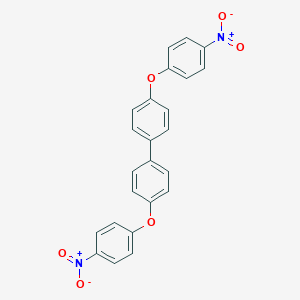

4,4'-Bis(4-nitrophenoxy)biphenyl

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-nitrophenoxy)-4-[4-(4-nitrophenoxy)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O6/c27-25(28)19-5-13-23(14-6-19)31-21-9-1-17(2-10-21)18-3-11-22(12-4-18)32-24-15-7-20(8-16-24)26(29)30/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUHMLHEVDGXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365078 | |

| Record name | ST4027016 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17095-00-0 | |

| Record name | ST4027016 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for 4,4 Bis 4 Nitrophenoxy Biphenyl

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr) Reactions

The core of the synthesis for 4,4'-Bis(4-nitrophenoxy)biphenyl is the nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the phenoxide ions generated from 4,4'-dihydroxybiphenyl (B160632) act as nucleophiles, attacking the electron-deficient aromatic ring of 4-chloronitrobenzene at the carbon atom bearing the chlorine. The presence of the electron-withdrawing nitro group in the para position of 4-chloronitrobenzene is crucial, as it activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate, known as a Meisenheimer complex. msu.edupressbooks.publibretexts.orglumenlearning.com The subsequent loss of the chloride ion results in the formation of the desired ether linkage.

Precursor Selection and Stoichiometric Considerations

The primary precursors for this synthesis are 4,4'-dihydroxybiphenyl and 4-chloronitrobenzene. researchgate.net The stoichiometry of these reactants is a critical factor influencing the reaction's outcome. An excess of 4-chloronitrobenzene is often employed to ensure the complete conversion of the dihydroxybiphenyl. A common molar ratio used is 1 mole of 4,4'-dihydroxybiphenyl to 2.1-2.5 moles of 4-chloronitrobenzene. This excess of the nitro compound drives the reaction towards the formation of the disubstituted product.

| Reactant | Role | Typical Molar Ratio |

| 4,4'-Dihydroxybiphenyl | Nucleophile precursor | 1 |

| 4-Chloronitrobenzene | Electrophilic substrate | 2.1 - 2.5 |

| Potassium Carbonate | Base | 2.5 |

Influence of Catalysis and Base Systems

A base is essential to deprotonate the hydroxyl groups of 4,4'-dihydroxybiphenyl, thereby generating the more potent phenoxide nucleophile. Anhydrous potassium carbonate (K2CO3) is a widely used and effective base for this transformation. It is typically used in a molar excess to ensure complete deprotonation. The use of anhydrous K2CO3 also serves as an azeotropic agent to remove water, which can prevent potential side reactions like the hydrolysis of 4-chloronitrobenzene.

Optimization of Solvent Systems

The choice of solvent is critical for facilitating the SNAr reaction. Aprotic polar solvents are preferred as they can dissolve the reactants and effectively solvate the cationic species, while not interfering with the nucleophile. N,N-dimethylformamide (DMF) is a commonly employed solvent due to its high polarity and boiling point, which allows for reactions to be conducted at elevated temperatures, thereby increasing the reaction rate. google.comprepchem.com A mixed solvent system of DMF and toluene (B28343) is also frequently utilized. Toluene can serve as an azeotropic agent to remove water generated during the reaction, further driving the equilibrium towards the product. Other aprotic polar solvents like dimethylacetamide (DMAc) can also be used.

| Solvent | Properties |

| N,N-Dimethylformamide (DMF) | High polarity, high boiling point (153 °C), good solubility for reactants. |

| Toluene | Forms an azeotrope with water, aiding in its removal. |

| Dimethylacetamide (DMAc) | Alternative aprotic polar solvent. |

Controlled Reaction Parameters for Enhanced Conversion

To achieve high conversion rates and yields, strict control over reaction parameters is necessary. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation of the reactants and products. google.com The temperature is a key variable, with reflux conditions, often between 130-140 °C, being employed to accelerate the reaction. google.com The reaction duration is also optimized, typically ranging from 3 to 5 hours, to ensure the reaction goes to completion without significant decomposition of the product. google.com

| Parameter | Optimized Condition | Rationale |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation. google.com |

| Temperature | 130 - 140 °C | Increases reaction rate. google.com |

| Duration | 3 - 5 hours | Ensures completion of the reaction. google.com |

Advanced Synthetic Protocols and Scalability Considerations

For industrial-scale production, protocols have been developed to achieve near-quantitative yields. One patented method involves a two-step process starting with the condensation of '-biphenyl diphenol and p-nitrochlorobenzene under nitrogen protection in a strong polar aprotic solvent like dimethylacetamide with anhydrous potassium carbonate. The reaction is maintained at 130–140°C for 3–5 hours. This is followed by a catalytic reduction of the resulting this compound to its amino derivative using a composite catalyst system. This approach highlights the scalability and cost-effectiveness of the synthesis, yielding a product with high purity. Another patent details a process where the reflux reaction is conducted at 135-140 °C for 3-5 hours. google.com

Isolation and Purification Techniques for this compound

Following the completion of the reaction, the crude product needs to be isolated and purified. A common workup procedure involves hot filtration to remove the inorganic salts, such as potassium carbonate and potassium chloride. google.com The product is then precipitated by adding the filtrate to water or an alcohol like ethanol (B145695). acs.org Further purification is typically achieved through recrystallization from a suitable solvent, such as a mixture of DMF and water or ethanol. Column chromatography using silica (B1680970) gel with an eluent like a dichloromethane/hexane mixture can also be employed for purification on a smaller scale. The purity of the final product is often verified using techniques like High-Performance Liquid Chromatography (HPLC), which can confirm purities greater than 99%. prepchem.com

Comparative Analysis of Synthetic Routes for Related Biphenyl (B1667301) Derivatives

The synthesis of functionalized biphenyl ethers is a cornerstone of materials science and medicinal chemistry, with various strategies employed depending on the desired substitution pattern, steric hindrance, and electronic properties of the target molecule. The primary route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction, a class of transformation that includes the Ullmann condensation. This method is particularly effective due to the electron-withdrawing nature of the nitro groups, which activate the aryl halide toward nucleophilic attack.

Typically, the synthesis is achieved by reacting 4,4'-dihydroxybiphenyl with an activated aryl halide such as 4-chloronitrobenzene or 4-fluoronitrobenzene. The reaction is conducted in the presence of a base, most commonly potassium carbonate (K₂CO₃), which serves to deprotonate the phenol, forming a more potent nucleophile. A high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is used to facilitate the reaction, which typically requires elevated temperatures, often in the range of 130-140°C, for several hours. google.com A Chinese patent describes a specific protocol involving the reflux of 4,4'-biphenol and p-nitrochlorobenzene for 3-5 hours at 130-140°C in a polar aprotic solvent with a salt-forming agent. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Duration | Reference |

|---|---|---|---|---|---|---|

| 4,4'-Dihydroxybiphenyl | p-Nitrochlorobenzene | K₂CO₃ | DMF | 135–140°C | 3–5 hours | |

| 4,4'-Biphenol | p-Nitrochlorobenzene | Salt-forming agent (e.g., K₂CO₃) | Strong-polarity aprotic solvent | 130–140°C | 3–5 hours | google.com |

| 4,4'-Dihydroxybiphenyl | 4-Chloronitrobenzene | K₂CO₃ | DMF/Toluene | Not specified | Not specified |

While the SNAr/Ullmann condensation is standard for producing this compound and its analogs, the synthesis of other biphenyl derivatives often requires alternative methodologies. The choice of synthetic route is heavily influenced by the substituents on the aromatic rings.

Sterically Hindered Biphenyls: For the synthesis of highly substituted biphenyls, particularly those with multiple ortho-substituents, modern palladium-catalyzed coupling methods can be ineffective. In these cases, the classical Ullmann coupling reaction, which uses copper catalysis at high temperatures, remains a viable and often necessary alternative. vanderbilt.edu For instance, the synthesis of tetra-ortho-substituted biphenyls, which are precursors to certain liquid crystals, relies on Ullmann coupling because other metal-mediated methods fail to form the crucial aryl-aryl bond. vanderbilt.edu

Modern Coupling Strategies (e.g., Suzuki Coupling): The Suzuki cross-coupling reaction, a palladium-catalyzed process, is a powerful tool for creating the central biphenyl C-C bond from a boronic acid and an aryl halide. This method offers mild reaction conditions and broad functional group tolerance. It has been successfully employed in the synthesis of ortho-substituted biphenyl mannosides, which are potent FimH antagonists. nih.gov This approach involves creating a boronate intermediate from a substituted phenol, which is then coupled with various aryl bromides to construct the biphenyl core in a divergent manner. nih.gov

Synthesis of Polyetherimides: The synthesis of complex polyetherimides also relies on nucleophilic aromatic substitution but uses different, often more complex, building blocks. For example, low-dielectric polyetherimides are synthesized from monomers like bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone. acs.org The precursor dinitro compounds are formed via the nucleophilic substitution of a substituted bisphenol with 4-fluoro-nitrobenzene, followed by catalytic reduction of the nitro groups. acs.org This demonstrates the versatility of the SNAr reaction in creating advanced polymers with tailored electronic properties.

Alternative Bond Formations (Benzyne Intermediates): A less common but effective strategy for forming functionalized biphenyls involves benzyne (B1209423) intermediates. This method provides an alternative to metal-catalyzed cross-coupling. Functionalized dicyclohexyl- and di-tert-butylphosphinobiphenyl ligands, for example, can be prepared in a one-pot procedure by reacting an arylmagnesium halide with benzyne, followed by the addition of a chlorodialkylphosphine. acs.orgresearchgate.net This approach is notable for its efficiency and use of relatively inexpensive starting materials. acs.org

| Biphenyl Derivative Type | Synthetic Method | Key Reactants | Rationale / Key Feature | Reference |

|---|---|---|---|---|

| This compound | Nucleophilic Aromatic Substitution (Ullmann-type) | 4,4'-Dihydroxybiphenyl + 4-Chloronitrobenzene | Electron-withdrawing nitro group activates the substrate for ether formation. | |

| Tetra-ortho-substituted Biphenyls | Classical Ullmann Coupling | Polyhalogenated/substituted benzenes + Copper | Effective for sterically hindered substrates where Pd-catalysis fails. | vanderbilt.edu |

| Ortho-substituted Biphenyl Mannosides | Suzuki Cross-Coupling | Aryl boronic acid/ester + Aryl halide + Palladium catalyst | Mild conditions and high functional group tolerance for constructing the C-C biphenyl bond. | nih.gov |

| Polyetherimide Precursors | Nucleophilic Aromatic Substitution | Complex bisphenols + Activated fluoro-aromatics (e.g., 4-fluoronitrobenzene) | Builds complex ether-linked polymers with specific material properties. | acs.org |

| Functionalized Phosphinobiphenyls | Benzyne Intermediate Reaction | Arylmagnesium halide + Benzyne + Chlorodialkylphosphine | One-pot synthesis offering an alternative to metal-catalyzed cross-coupling. | acs.orgresearchgate.net |

Spectroscopic and Crystallographic Elucidation of 4,4 Bis 4 Nitrophenoxy Biphenyl

Vibrational Spectroscopy for Functional Group Confirmation (e.g., Fourier-transform infrared (FT-IR) analysis of nitro and ether linkages)

Fourier-transform infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the characteristic functional groups within the 4,4'-Bis(4-nitrophenoxy)biphenyl molecule. The FT-IR spectrum provides critical evidence for the presence of the ether linkages and the nitro groups, which are definitional features of its structure.

The key vibrational modes observed in the FT-IR spectrum are the stretching frequencies of the C-O-C ether bonds and the N-O bonds of the nitro groups. The asymmetric and symmetric stretching vibrations of the aromatic ether linkage typically appear in the fingerprint region of the spectrum. Specifically, the C-O-C stretching is confirmed by absorption bands in the 1200–1250 cm⁻¹ range.

The presence of the two nitro groups (–NO₂) is unequivocally confirmed by two distinct and strong absorption bands. The asymmetric stretching vibration of the NO₂ group is observed at approximately 1520 cm⁻¹, while the symmetric stretch appears around 1350 cm⁻¹. The positions and intensities of these bands are characteristic of aromatic nitro compounds and serve as a reliable diagnostic for the successful incorporation of these groups into the biphenyl (B1667301) framework.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic Nitro (Ar–NO₂) | Asymmetric Stretch | ~1520 |

| Aromatic Nitro (Ar–NO₂) | Symmetric Stretch | ~1350 |

| Aryl Ether (Ar–O–Ar) | C-O-C Stretch | 1200–1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Proof (e.g., ¹H NMR and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework of the molecule, confirming the specific arrangement and chemical environment of each atom. Both ¹H NMR and ¹³C NMR are essential for the complete structural proof of this compound.

In the ¹H NMR spectrum, the protons on the aromatic rings appear as distinct signals in the downfield region (δ 7.0–8.5 ppm). The protons on the central biphenyl core are chemically distinguishable from those on the terminal nitrophenyl rings due to the differing electronic effects of the ether and nitro substituents. The protons of the nitrophenoxy groups are expected to appear as doublets in the δ 8.1–8.3 ppm range, while the biphenyl protons typically resonate as doublets between δ 7.2–7.8 ppm. The integration of these signals confirms the correct ratio of protons in the molecule.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. Notably, the quaternary carbons bonded to the ether oxygen atoms are typically observed far downfield, in the δ 150–160 ppm range, confirming the ether linkage. Other aromatic carbons appear in their characteristic region (δ 115-150 ppm), and the symmetry of the molecule influences the total number of observed signals.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Spectrum | Nucleus Type | Predicted Chemical Shift (ppm) |

| ¹H NMR | Nitrophenoxy Protons | δ 8.1 – 8.3 (d) |

| ¹H NMR | Biphenyl Protons | δ 7.2 – 7.8 (d) |

| ¹³C NMR | Quaternary Carbon (C-O) | δ 150 – 160 |

| ¹³C NMR | Aromatic Carbons (C-H, C-C, C-N) | δ 115 – 150 |

(Note: d = doublet. Predicted shifts are based on typical values for these structural motifs.)

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction provides the most definitive evidence of molecular structure by mapping electron density to determine the precise spatial coordinates of each atom in a crystalline solid.

To perform this analysis, single crystals of this compound are grown, often by slow evaporation from a suitable solvent mixture such as dichloromethane/ethanol (B145695). These crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to solve the crystal structure. This technique confirms the atom-to-atom connectivity and reveals the molecule's conformation and packing in the solid state. researchgate.net Studies have shown that the asymmetric unit of the crystal contains one-half of the molecule, indicating a high degree of symmetry in the packed structure. researchgate.net

Table 3: Crystallographic Data Summary for this compound

| Parameter | Finding | Source |

| Asymmetric Unit | Contains one half-molecule | researchgate.net |

| Key Symmetry Element | Crystallographic inversion center at the midpoint of the central C-C bond | researchgate.net |

Single-crystal X-ray diffraction is uniquely capable of determining the precise molecular conformation, including bond lengths, bond angles, and dihedral angles. A key structural feature of this compound revealed by this method is the planarity of the central biphenyl group, which is a direct consequence of the crystallographic inversion center. researchgate.net

However, the terminal nitrophenyl rings are not coplanar with this central biphenyl core. There is a significant twist around the ether linkages. The dihedral angles between the planes of the nitrophenoxy rings and the central biphenyl rings are typically found to be in the range of 30° to 45°. This twisted conformation minimizes steric hindrance and has important implications for the extent of π-conjugation across the molecule.

Table 4: Key Conformational Features of this compound

| Structural Feature | Description | Typical Value |

| Biphenyl Core | Planar due to crystallographic symmetry | Dihedral angle ≈ 0° |

| Nitrophenyl Ring Twist | Dihedral angle between nitrophenoxy and biphenyl planes | ~30° – 45° |

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides quantitative verification of the mass percentages of carbon, hydrogen, and nitrogen in the purified compound. This technique is crucial for confirming the empirical formula (C₂₄H₁₆N₂O₆) and assessing the sample's purity. nasa.gov The experimentally determined weight percentages of C, H, and N must align closely with the theoretically calculated values, typically within a margin of ±0.4%.

The theoretical composition is calculated from the molecular formula and atomic weights. Any significant deviation between the found and calculated values would suggest the presence of impurities or an incorrect structural assignment.

Table 5: Elemental Analysis Data for this compound (C₂₄H₁₆N₂O₆)

| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % |

| Carbon (C) | C₂₄ | 67.29% | (Must be within ±0.4%) |

| Hydrogen (H) | H₁₆ | 3.76% | (Must be within ±0.4%) |

| Nitrogen (N) | N₂ | 6.54% | (Must be within ±0.4%) |

| Oxygen (O) | O₆ | 22.41% | (Typically by difference) |

Transformative Chemical Reactions and Derivative Synthesis from 4,4 Bis 4 Nitrophenoxy Biphenyl

Reduction of Nitro Groups to Diamine Functionalities: The Gateway to Polyimides

The conversion of the nitro groups of 4,4'-Bis(4-nitrophenoxy)biphenyl to amine groups is the most significant chemical transformation of this compound, leading to the formation of 4,4'-Bis(4-aminophenoxy)biphenyl (B85200) (BAPB), a crucial monomer for polyimides. ossila.comselleckchem.combiomol.com This reduction can be achieved through several methodologies, with catalytic hydrogenation and chemical reduction using hydrazine (B178648) hydrate (B1144303) being the most prominent.

Catalytic hydrogenation is a widely adopted industrial method for the reduction of aromatic nitro compounds due to its high efficiency and selectivity. masterorganicchemistry.com

Palladium on Carbon (Pd/C): This is a common and effective catalyst for the reduction of nitro groups. masterorganicchemistry.comnih.govmasterorganicchemistry.com The reaction is typically carried out using hydrogen gas (H₂) or a transfer hydrogenation agent like formic acid or silanes. nih.govresearchgate.net The process involves the adsorption of the nitro compound and hydrogen onto the palladium surface, where the reduction takes place. acsgcipr.org A patent describes a method for producing 4,4'-diaminodiphenyl ether by reacting the nitro precursor with hydrogen in the presence of palladium on carbon in an aqueous medium with hydrochloric acid. kaimosi.com Another report indicates that a Pd/C catalyst with a low loading of 0.4 mol % can effectively reduce nitro compounds. nih.gov The hydroxylamine (B1172632) intermediate is a key species in this reaction, and its accumulation can lead to the formation of colored azo or azoxy byproducts. acsgcipr.org

Nickel Catalysts: Raney nickel is another frequently used catalyst for nitro group reduction, often favored for its lower cost compared to precious metal catalysts like palladium. acsgcipr.orggoogle.com It can be particularly advantageous when chemoselectivity is a concern or when hydroxylamine accumulation is problematic. acsgcipr.org A patented method details the preparation of 4,4'-bis(4-aminophenoxy)biphenyl by reacting the dinitro compound with an organic amine and a Nickel catalyst in an ester organic solvent under a pressure of 10-20 atm and a temperature of 40-70 °C, achieving a yield of over 99%. google.com This method is highlighted for its high selectivity, which avoids the formation of hard-to-purify azo byproducts. google.com Another patent describes the use of a high-iron content Raney nickel catalyst for the hydrogenation of aromatic nitro compounds. google.com

Table 1: Comparison of Catalytic Hydrogenation Methods

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen gas or transfer hydrogenation agent (e.g., formic acid), often at room temperature and atmospheric pressure. nih.govresearchgate.net | High efficiency and selectivity. nih.gov Can be recycled. nih.gov | Higher cost compared to nickel catalysts. acsgcipr.org Potential for byproduct formation if hydroxylamine accumulates. acsgcipr.org |

| Nickel (e.g., Raney Ni) | Hydrogen gas, typically under controlled pressure (10-50 kg/cm²) and temperature (70-130 °C). google.comgoogle.com | Lower cost. acsgcipr.org Good for chemoselectivity and minimizing hydroxylamine accumulation. acsgcipr.org | Can be pyrophoric and requires careful handling. acsgcipr.org |

Hydrazine hydrate (N₂H₄·H₂O) is a potent reducing agent used for the chemical reduction of nitro compounds, often in the presence of a catalyst like Pd/C or active carbon with ferric chloride. prepchem.commdpi.com

The reaction typically involves refluxing the nitro compound with hydrazine hydrate in a suitable solvent such as ethanol (B145695), 2-methoxyethanol, or ethylene (B1197577) glycol monomethyl ether. prepchem.comchemicalbook.comrsc.orgmdpi.com One procedure describes charging a reaction vessel with the crude dinitro compound, active carbon, ferric chloride hexahydrate, and 2-methoxyethanol, followed by the dropwise addition of hydrazine hydrate at 70°-80° C. prepchem.com Another method involves dispersing the dinitro compound and 10% Pd/C in ethanol and tetrahydrofuran, followed by the dropwise addition of hydrazine hydrate and refluxing at 85°C. chemicalbook.com

The workup procedure for hydrazine hydrate reductions often involves filtering the hot reaction mixture to remove the catalyst. prepchem.comchemicalbook.com The filtrate is then poured into cold water to precipitate the diamine product. prepchem.comchemicalbook.com Further purification can be achieved by dissolving the crude product in a hydrochloric acid and isopropanol (B130326) solution, followed by neutralization with aqueous ammonia (B1221849) to crystallize the pure diamine. prepchem.comgoogle.com A drawback of this method is the potential for lower purity due to oxidation byproducts and a more complex post-treatment process. Additionally, hydrazine hydrate is toxic, and the reaction can release ammonia, necessitating waste gas recovery systems. google.com

Table 2: Hydrazine Hydrate Reduction Protocol Example

| Step | Procedure |

|---|---|

| 1. Reaction Setup | Charge a reaction vessel with crude 4,4'-bis(3-nitrophenoxy)biphenyl, active carbon, ferric chloride hexahydrate, and 2-methoxyethanol. prepchem.com |

| 2. Reduction | Stir the mixture under reflux and add hydrazine hydrate dropwise over 3 hours at 70°-80° C. Continue stirring for 5 hours at the same temperature. prepchem.com |

| 3. Isolation | Cool the reaction mixture, filter to remove the catalyst, and pour the filtrate into water to precipitate the product. prepchem.com |

| 4. Purification | Filter the separated crystals, dissolve in a solution of hydrochloric acid and isopropyl alcohol, and warm. prepchem.com |

| 5. Crystallization | Add active carbon, filter, and neutralize the filtrate with aqueous ammonia to crystallize the pure 4,4'-bis(3-aminophenoxy)biphenyl. prepchem.com |

The synthesis of 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) from its dinitro precursor is a critical step in the production of high-performance polyimides. ossila.comselleckchem.combiomol.comspecialchem.com BAPB is a diamine monomer characterized by a rigid biphenyl (B1667301) core and flexible phenyl ether bridges. ossila.com This unique structure imparts desirable properties to the resulting polyimides, such as high thermal stability, mechanical strength, and good processability. ossila.com

The reduction of this compound to BAPB is the primary route for its production. google.com The choice of reduction method, whether catalytic hydrogenation or chemical reduction with hydrazine hydrate, impacts the yield and purity of the final BAPB monomer. google.com For instance, a patented catalytic hydrogenation method using a nickel catalyst reports a purity of 99.91% and a yield of 99.0%. google.com In contrast, a hydrazine hydrate reduction method yielded a product with 99.6% purity and an 85% yield. prepchem.com

BAPB is a key building block for various advanced materials, including biomaterials, fuel cells, covalent organic frameworks (COFs), and aerogels. ossila.com The two amine functional groups of BAPB can be crosslinked with other molecules, such as aldehydes, to form these complex structures. ossila.com

Exploration of Other Functional Group Modifications and Derivatization Pathways

While the reduction of the nitro groups is the most prominent reaction, other functional group modifications and derivatization pathways of this compound and its derivatives are subjects of research. The nitro and phenoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with other molecules.

Derivatization can occur through substitution and coupling reactions, leading to a variety of substituted biphenyl derivatives depending on the reagents and reaction conditions. For instance, the core biphenyl structure can be modified through reactions like Friedel-Crafts acylation. rsc.org Additionally, the amino groups of the reduced product, BAPB, can undergo further reactions. For example, they can react with aldehydes to form imines, which have applications in fluorescent thin films.

The synthesis of related structures, such as 4,4'-bis((4-aminophenoxy)methyl)-1,1'-biphenyl, from the corresponding dinitro compound highlights the potential for modifications to the linker between the biphenyl core and the phenoxy groups. researchgate.netresearchgate.net

Comparative Reactivity Studies with Analogous Nitro-Functionalized Biphenyl Systems

The reactivity of this compound can be understood in the context of other nitro-functionalized biphenyl systems. The position and nature of substituents on the aromatic rings significantly influence the kinetics and mechanism of reduction. orientjchem.org

For example, studies on the reduction of various aromatic nitro compounds have shown that the rate of reduction can be affected by the presence of other functional groups. orientjchem.org In the case of dinitro compounds, the reduction can sometimes be selective, allowing for the reduction of one nitro group while leaving the other intact, as seen in the chemoselective hydrogenation of 1,4-dinitrobenzene (B86053) to 4-nitroaniline. unimi.it

The structure of the biphenyl core itself also plays a role. The two phenyl rings in the biphenyl moiety of a related compound, 4-(4-Nitrophenoxy)biphenyl, are nearly coplanar, while the nitrophenyl ring is significantly twisted out of this plane. nih.govresearchgate.net This steric hindrance can influence how the molecule interacts with catalysts and reagents.

Furthermore, enzymatic reactions have been studied on substituted biphenyls. For instance, a biphenyl dioxygenase from Burkholderia sp. strain LB400 was found to attack 2,2'-dinitrobiphenyl, leading to the formation of 2,3-dihydroxy-2'-(nitro)biphenyl. nih.govasm.org This demonstrates that biological systems can also be employed for the selective modification of nitro-functionalized biphenyls.

Advanced Materials Science Applications Derived from 4,4 Bis 4 Nitrophenoxy Biphenyl

Polyimide Synthesis and Development Utilizing Derived Diamine Monomers

The synthesis of polyimides from BAPB has been extensively researched, leading to the development of materials with tailored properties for specific applications. These polyimides are typically prepared through a two-step polycondensation reaction.

Polymerization with Aromatic Dianhydrides

The properties of the resulting polyimides are significantly influenced by the choice of the aromatic dianhydride co-monomer. Commonly used dianhydrides include:

Pyromellitic dianhydride (PMDA): Polyimides derived from PMDA often exhibit high thermal stability and excellent mechanical properties. However, they can be rigid and may have limited solubility. kpi.uagoogle.com

Benzophenone (B1666685) tetracarboxylic dianhydride (BTDA): The flexible benzophenone linkage in BTDA can improve the processability of the resulting polyimides. researchgate.netresearchgate.net

Oxydiphthalic anhydride (B1165640) (ODPA): The ether linkage in ODPA imparts greater flexibility and solubility to the polyimide chain compared to more rigid dianhydrides. researchgate.netnih.gov

Hexafluoroisopropylidene diphthalic anhydride (6FDA): The incorporation of the bulky, fluorine-containing 6FDA moiety disrupts chain packing, leading to polyimides with enhanced solubility, lower dielectric constants, and improved optical transparency. kpi.uaresearchgate.net

The selection of a specific dianhydride allows for the fine-tuning of the final polymer's characteristics to meet the demands of various advanced applications.

Conventional Two-Step Polycondensation and Thermal Imidization Processes

The most common method for synthesizing these polyimides is a two-step process. kpi.uaresearchgate.net

Poly(amic acid) Formation: The diamine monomer, 4,4'-bis(4-aminophenoxy)biphenyl (B85200), is reacted with a stoichiometric amount of an aromatic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature. kpi.uanasa.gov This step results in the formation of a high-molecular-weight poly(amic acid) solution.

Imidization: The poly(amic acid) precursor is then converted into the final polyimide through a process called imidization, which involves the elimination of water and the formation of the imide ring. This can be achieved through two primary methods:

Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated at elevated temperatures, typically in a stepwise manner up to 300°C or higher. mdpi.com

Chemical Imidization: This method involves treating the poly(amic acid) solution with a mixture of a dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine (B92270) or triethylamine, at lower temperatures. researchgate.net

The choice between thermal and chemical imidization can affect the final properties of the polyimide film.

Influence of Biphenyl (B1667301) and Phenoxy Linkages on Polymer Chain Conformation and Intermolecular Interactions

The specific structure of the 4,4'-bis(4-aminophenoxy)biphenyl monomer, with its rigid biphenyl unit and flexible phenoxy linkages, plays a critical role in determining the properties of the resulting polyimides. ossila.com

Biphenyl Unit: The rigid biphenyl core contributes to the high thermal stability and mechanical strength of the polymer. However, its rigidity can also lead to decreased solubility and processability.

Phenoxy Linkages: The flexible ether (phenoxy) linkages introduce kinks into the polymer backbone, which disrupts the close packing of the polymer chains. This disruption enhances the solubility and processability of the polyimides without significantly compromising their thermal properties. nasa.gov The non-coplanar conformation induced by these linkages is a key factor in achieving a balance between performance and processability. nasa.gov

The interplay between the rigid and flexible segments of the monomer allows for the creation of polyimides with a desirable combination of properties. The introduction of bulky side groups or asymmetric monomers can further modify the chain conformation and intermolecular interactions, leading to materials with tailored characteristics. scispace.comacs.org

Copolymerization Strategies for Modulating Polymer Performance

To further tailor the properties of polyimides derived from 4,4'-bis(4-aminophenoxy)biphenyl, copolymerization strategies are often employed. This involves introducing a second diamine monomer into the polymerization reaction. A notable example is the incorporation of 4,4'-methylenedianiline (B154101) (MDA) . researchgate.net The addition of MDA, which has a more flexible methylene (B1212753) linkage compared to the biphenyl unit, can further enhance the processability and modify the mechanical properties of the resulting copolyimide. This approach allows for the creation of a wide range of materials with a spectrum of properties intermediate between those of the two homopolymers, providing a versatile tool for materials design. researchgate.net

Fabrication of High-Performance Polymers for Specialized Engineering Applications

The unique properties of polyimides derived from 4,4'-bis(4-aminophenoxy)biphenyl make them suitable for a variety of specialized engineering applications where high performance is paramount.

Materials for Flexible Electronics and Liquid Crystal Alignment Layers

The combination of flexibility, thermal stability, and excellent electrical insulating properties makes these polyimides highly attractive for applications in flexible electronics. nasa.gov They can be used as substrates for flexible printed circuits, as insulating layers in multilayer electronic devices, and as encapsulation materials to protect sensitive electronic components.

Furthermore, these polyimides have found significant use as liquid crystal (LC) alignment layers in liquid crystal displays (LCDs). google.com A thin film of the polyimide is coated onto the inner surfaces of the display glass and then rubbed to create micro-grooves. These grooves align the liquid crystal molecules in a specific direction, which is essential for the proper functioning of the display. Polyimides based on pyromellitic dianhydride and 4,4'-bis(4-aminophenoxy)biphenyl have been shown to induce low tilt angles, which is beneficial for certain display modes. google.com The ability to tailor the surface properties of the polyimide film through the choice of monomers and processing conditions is crucial for optimizing the performance of the LCD. rsc.orgresearchgate.net

Aerospace, Automotive, and Sensor Technologies

The derivatives of 4,4'-Bis(4-nitrophenoxy)biphenyl, particularly the diamine monomer 4,4'-bis(3-aminophenoxy)biphenyl, are instrumental in the production of high-performance polyimides. These polymers exhibit exceptional thermal stability (above 400°C), robust mechanical strength, and significant chemical resistance, making them highly suitable for applications in the aerospace, automotive, and electronics industries. In the aerospace and automotive sectors, these polyimides are used to create structural components that require durability under extreme conditions.

The synthesis of these high-performance polymers typically involves the reaction of the diamine derivative with dianhydrides. The resulting polyimides' properties make them ideal for manufacturing components that must withstand harsh environments. Furthermore, recent research has demonstrated the potential of polyimides derived from 4,4'-bis(4-aminophenoxy)biphenyl (BAPB) in the development of sensors and actuators. For instance, these polyimides can be engineered into shape memory films that return to their original form upon heating, a property valuable for various technological applications.

Advanced Biomaterials and Fuel Cell Components

The versatility of this compound extends to the fields of biomaterials and energy. The reduction of its nitro groups leads to the formation of 4,4'-bis(4-aminophenoxy)biphenyl (BAPB), a key monomer for creating advanced polyimides. These BAPB-based polyimides are being explored for their potential in biomedical applications.

In the realm of fuel cell technology, sulfonated polyimides derived from BAPB have shown promise as proton-exchange membranes. For example, polyimides synthesized from BAPB as the non-sulfonated diamine monomer have demonstrated significant hydrolytic stability, remaining intact after 500 hours in water at 130°C. mdpi.com This stability is a critical factor for the longevity and performance of fuel cells.

Development of Fire-Resistant Composites

This compound is utilized in the production of fire-resistant composites. Its derivative, 4,4'-bis(4-aminophenoxy)biphenyl, is a key ingredient in the synthesis of polymaleimide and fire-resistant polyimide carbon fiber reinforced composites. google.com These materials are crucial for applications where fire safety is paramount. The incorporation of this compound into polymer structures enhances their thermal stability and resistance to combustion.

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with a wide range of potential applications. The diamine derivative of this compound, 4,4'-bis(4-aminophenoxy)biphenyl (BAPB), is a critical monomer in the synthesis of certain COFs. These BAPB-based COFs can be formed by crosslinking the diamine with aldehydes. Such frameworks are being investigated for their use in sensing technologies, specifically for detecting nitro-substituted aromatic compounds through photo-induced charge transfer mechanisms.

Role as a Precursor in the Synthesis of Epoxy Resin Curing Agents

This compound serves as a precursor to amines that are effective curing agents for epoxy resins. nih.govresearchgate.net The process involves the reduction of the nitro groups on the biphenyl compound to amine groups, yielding molecules like 4,4'-bis(4-aminophenoxy)biphenyl. These amine-containing compounds then act as hardeners for epoxy resins, which are versatile polymers known for their excellent chemical resistance, adhesion, and electrical insulation properties. nih.govresearchgate.net The use of these specialized curing agents can enhance the performance of epoxy systems, which are widely used in construction, electronics, adhesives, and coatings. nih.govresearchgate.net

Incorporation into Silylated Poly(ether-azomethine)s and Hybrid Material Systems

This compound is a key intermediate in the synthesis of more complex polymer structures, such as silylated poly(ether-azomethine)s. For instance, it is a precursor to the diamine monomer 4-(4-((4-(4-aminophenoxy)phenyl)diphenylsilyl)phenoxy)benzenamine, which is then reacted with dicarboxylic acids to form poly(amides). researchgate.net

Computational Chemistry and Theoretical Studies on 4,4 Bis 4 Nitrophenoxy Biphenyl and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure, Stability, and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of 4,4'-Bis(4-nitrophenoxy)biphenyl. DFT calculations provide insights into the molecule's electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for understanding its chemical reactivity and electronic transitions. tandfonline.comresearchgate.net

Studies have focused on optimizing the molecular geometry to determine the most stable conformation. For instance, in the related compound 4-(4-nitrophenoxy)biphenyl, the two phenyl rings of the biphenyl (B1667301) unit are nearly coplanar, while the nitrophenyl ring is significantly twisted out of this plane. nih.gov This type of structural information is vital for predicting how the molecule will pack in a solid state and interact with other molecules.

Table 1: Selected DFT-Calculated Properties of Biphenyl Derivatives

| Property | Value | Reference Compound |

| HOMO-LUMO Gap | Varies with substituents | 2-chloro-4-phenylphenol, 2-nitro-4-phenylphenol, 2-amino-4-phenylphenol |

| Dihedral Angle (Biphenyl Rings) | ~6.70° | 4-(4-Nitrophenoxy)biphenyl |

| Dihedral Angle (Nitrophenyl vs. Biphenyl) | ~68.83° and ~62.86° | 4-(4-Nitrophenoxy)biphenyl |

Note: Data for the specific compound this compound were not available in the searched literature. The table presents data for closely related structures to illustrate the types of parameters investigated.

Nonequilibrium Green's Function (NEGF) Formalism for Investigating Charge Transport Properties

The Nonequilibrium Green's Function (NEGF) formalism, often combined with DFT, is a theoretical approach used to study the electron transport properties of molecular-scale devices. While direct NEGF studies on this compound were not prominently found, research on similar molecular switches highlights the potential of this methodology. researchgate.net For instance, in a study of a bicyclic aziridine (B145994) derivative, NEGF was used to investigate how its conductance changes between its open and closed forms, suggesting its potential as a molecular switch. researchgate.net This approach could be applied to understand how electrons move through this compound, which is crucial for its application in electronic materials.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide valuable insights into the conformational flexibility of molecules like this compound and how they interact with each other in a condensed phase. beilstein-journals.org For example, MD simulations of biphenyl-based carbon nanomembranes have been used to understand how precursor molecules interlink, revealing that the internal structure is likely a disordered metastable state. beilstein-journals.org Such simulations can predict material properties like glass transition temperatures and mechanical strength in polymers derived from this compound. researchgate.net

Predictive Modeling of Reaction Mechanisms and Energetic Profiles

Computational chemistry plays a vital role in predicting the mechanisms and energetic profiles of chemical reactions involving this compound. A key reaction for this compound is the reduction of its nitro groups to form 4,4'-bis(4-aminophenoxy)biphenyl (B85200) (BAPB), a monomer used in polyimide synthesis. Theoretical models can be used to investigate the reaction pathways of this reduction, helping to optimize reaction conditions for higher yields and purity. Furthermore, computational studies can elucidate the kinetics and mechanisms of related reactions, such as the aminolysis of similar carbonate compounds. researchgate.net

Theoretical Insights into Structure-Property Relationships of Derived Polymers and Materials

A significant area of research focuses on understanding the relationship between the molecular structure of this compound and the properties of the polymers derived from it. The rigid biphenyl unit and the polar nitro groups influence the final properties of materials like polyimides and epoxy resins. researchgate.netdronacharya.info

Theoretical studies can predict how modifications to the molecular structure, such as the introduction of different functional groups, will affect the material's thermal stability, mechanical strength, and dielectric properties. dronacharya.infoacs.org For example, the introduction of bulky tert-butyl groups into similar polyetherimides has been shown to lower the dielectric constant, a desirable property for microelectronics applications. acs.org By combining computational modeling with experimental work, researchers can accelerate the design and discovery of new materials with tailored properties. acs.org

Emerging Research Frontiers and Methodological Innovations for 4,4 Bis 4 Nitrophenoxy Biphenyl

Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

The traditional synthesis of diaryl ethers, including 4,4'-Bis(4-nitrophenoxy)biphenyl, often involves Ullmann-type reactions that require copper catalysts and high temperatures. organic-chemistry.orgnih.gov Modern research, however, is increasingly focused on developing more sustainable and "green" synthetic routes. These efforts align with the principles of green chemistry, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. su.se

Microwave-Assisted Synthesis: A significant advancement is the use of microwave-assisted organic synthesis. tsijournals.comrroij.comoup.com This technique offers a non-invasive, rapid, and efficient method for producing diaryl ethers. organic-chemistry.orgresearchgate.net In many cases, these reactions can be performed without the need for transition-metal catalysts, which are often expensive and toxic. organic-chemistry.orgsu.se For instance, the coupling of phenols with nitroarenes can be achieved in minutes with high yields using microwave irradiation, often in environmentally benign solvents like DMSO. organic-chemistry.orgtsijournals.com

Phase-Transfer Catalysis: Another green approach is the application of phase-transfer catalysis (PTC). acs.orgbiomedres.ustandfonline.com PTC facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). This is achieved by a catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, which transports a reactant from one phase to the other where the reaction occurs. acs.orgbiomedres.us This method can enhance reaction rates, improve yields, and allow for milder reaction conditions, often eliminating the need for harsh organic solvents. bohrium.com The use of PTC in etherification reactions is a well-established strategy for creating the ether linkages found in this compound and its derivatives. acs.orgresearchgate.net

Catalyst-Free and Alternative Catalysts: Researchers are also exploring catalyst-free methods and alternatives to traditional heavy metal catalysts. organic-chemistry.orgritsumei.ac.jp Some modern methods for diaryl ether synthesis utilize hypervalent iodine reagents, which are considered to have low toxicity and are made from common starting materials. su.se Additionally, advancements in nanocatalysis, such as using copper nanocatalysts, offer eco-friendly and sustainable options for chemical coupling reactions. jsynthchem.com Electrochemical methods are also emerging as a mild and efficient way to cleave and functionalize diaryl ether C-O bonds, contributing to a circular economy by enabling the upcycling of polymers. rsc.org

The table below summarizes some of the green chemistry approaches being explored for the synthesis of diaryl ethers, which are applicable to this compound.

| Synthesis Approach | Key Features | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for heating. organic-chemistry.orgtsijournals.com | Rapid reaction times, high yields, often catalyst-free. organic-chemistry.orgresearchgate.net |

| Phase-Transfer Catalysis (PTC) | Employs catalysts to facilitate reactions between immiscible phases. acs.orgbiomedres.us | Milder conditions, improved yields, reduced need for organic solvents. bohrium.com |

| Alternative Catalysts | Uses less toxic and more abundant catalysts like iodine reagents or nanocatalysts. su.sejsynthchem.com | Avoids heavy metals, sustainable, high efficiency. su.se |

| Electrochemical Methods | Employs electricity to drive chemical reactions. rsc.org | Mild conditions, high selectivity, potential for polymer upcycling. rsc.org |

Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

The monitoring of chemical reactions as they occur, known as in-situ or real-time monitoring, is crucial for understanding reaction kinetics, optimizing processes, and ensuring product quality. horiba.comthermofisher.com For the synthesis of polymers derived from this compound, advanced spectroscopic techniques are invaluable.

Raman Spectroscopy: Raman spectroscopy is a powerful, non-destructive, and non-invasive technique for monitoring polymerization reactions. irdg.orgpublish.csiro.aunih.gov It is based on the scattering of light and can provide real-time chemical information about the changes in chemical bonds during a reaction. mdpi.com This method allows for the monitoring of the bulk sample through glass reaction vessels, and the use of fiber optic probes enables remote detection. irdg.org Raman spectroscopy has been successfully used to study the kinetics of various polymerization processes, including those involving acrylates and styrenes. irdg.orgsemi.ac.cn Its ability to track the disappearance of monomer-specific vibrational bands and the appearance of polymer bands allows for precise determination of reaction conversion and rates. nih.govmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, is another key technique for real-time reaction monitoring. thermofisher.comkeit.co.ukacs.orgazom.com ATR-FTIR allows for the direct monitoring of reacting species in a solution without the need for sample preparation. researchgate.net This is particularly useful for tracking the polycondensation reactions that form polyimides from diamine monomers like BAPB. researchgate.net By monitoring the characteristic infrared absorbances of the reacting functional groups, researchers can determine the rate of polymerization and reactant conversion with high accuracy. acs.org Modern FTIR instruments can acquire spectra rapidly, enabling the study of fast reactions and providing detailed insights into reaction dynamics. thermofisher.comkeit.co.uk

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is also employed for the on-line monitoring of polymerization reactions, such as inverse miniemulsion polymerization. scielo.br Coupled with chemometric data analysis, NIR can provide real-time data on monomer conversion and even particle size. scielo.brrsc.org

The following table compares the key features of these in-situ spectroscopic techniques for reaction monitoring.

| Spectroscopic Technique | Principle | Key Advantages for Reaction Monitoring |

| Raman Spectroscopy | Inelastic scattering of monochromatic light. irdg.org | Non-destructive, non-invasive, can analyze through glass, suitable for bulk samples. irdg.orgnih.gov |

| FTIR Spectroscopy (ATR) | Absorption of infrared radiation by molecular vibrations. acs.org | High specificity for functional groups, accurate conversion measurement, real-time data. acs.orgresearchgate.net |

| NIR Spectroscopy | Absorption of near-infrared radiation. scielo.br | Can be used with fiber optics for remote sensing, provides data on conversion and physical properties. scielo.brrsc.org |

Tailoring Molecular Design of Derivatives for Novel Material Attributes

The true value of this compound lies in its role as a precursor to the diamine 4,4'-bis(4-aminophenoxy)biphenyl (B85200) (BAPB). researchgate.netresearchgate.net BAPB is a versatile monomer that can be reacted with various dianhydrides to create a wide range of polyimides with tailored properties. researchgate.netresearchgate.netacs.org The structure of the resulting polyimide, and therefore its properties, can be precisely controlled by the choice of the dianhydride and by modifying the diamine monomer itself.

Polyimide Synthesis: The synthesis of polyimides from BAPB typically involves a two-step process. First, the diamine reacts with a dianhydride to form a poly(amic acid) (PAA). acs.org This PAA is then converted to the final polyimide through thermal or chemical imidization. acs.org The properties of the resulting polyimide are highly dependent on the chemical structure of both the diamine and the dianhydride. For example, incorporating flexible ether linkages, as are present in BAPB, can enhance the processability and solubility of the resulting polyimides. ossila.com

Structure-Property Relationships: The relationship between the molecular structure of a polymer and its macroscopic properties is a central theme in materials science. nih.govnih.govresearchgate.netacs.orgacs.org For polyimides derived from BAPB, researchers have extensively studied how modifications to the polymer backbone affect properties such as thermal stability, mechanical strength, and dielectric constant. acs.orgresearchgate.net For instance, the incorporation of bulky side groups or perfluorinated units can lower the dielectric constant, which is desirable for applications in microelectronics. acs.org The introduction of different functional groups can also influence the polymer's solubility, glass transition temperature, and mechanical properties like tensile strength and modulus. researchgate.netnasa.gov

Copolymerization: Another strategy to fine-tune material properties is copolymerization. By incorporating a second diamine, such as 4,4'-methylenedianiline (B154101) (MDA), into the polymerization with BAPB, it is possible to create copolyimides with enhanced thermal stability and other desirable characteristics. researchgate.netresearchgate.net

The table below illustrates how different structural modifications in polyimides derived from BAPB can influence their properties.

| Structural Modification | Effect on Polymer Properties | Potential Application |

| Incorporation of flexible ether linkages | Enhanced solubility and processability. ossila.com | High-performance films and coatings. |

| Introduction of bulky side groups (e.g., tert-butyl) | Lowered dielectric constant, increased hydrophobicity. acs.org | Microelectronics, low-k dielectric materials. |

| Use of perfluorinated dianhydrides | Decreased dielectric constant, improved thermal stability. acs.org | Aerospace components, advanced electronics. |

| Copolymerization with other diamines | Enhanced thermal stability and mechanical properties. researchgate.netresearchgate.net | High-temperature structural components. |

Interdisciplinary Applications in Advanced Functional Materials and Nanotechnology

Polyimides and related polymers derived from this compound are at the forefront of materials science, finding applications in a wide array of advanced technologies. Their excellent thermal stability, chemical resistance, and mechanical properties make them suitable for demanding environments.

High-Performance Polymers: Polyimides based on BAPB are classified as high-performance polymers, making them ideal for applications in the aerospace and electronics industries. nasa.gov Their ability to withstand high temperatures makes them suitable for use in engine components, and their low dielectric properties are advantageous for insulating materials in microelectronic devices. acs.org

Nanotechnology: The incorporation of nanoparticles into polyimide matrices is a burgeoning area of research. nih.govnih.govacs.org By creating nanocomposites, the properties of the polymer can be significantly enhanced. For example, adding carbon nanotubes (CNTs) or vapor-grown carbon nanofibers (VGCFs) to a polyimide matrix can dramatically increase its tensile strength and Young's modulus. nih.govnih.govacs.org These nanocomposites are being explored for applications in lightweight, high-strength structural materials. The uniform distribution of nanofillers is key to achieving these enhanced properties. nih.gov

Biomedical Applications: An exciting and relatively new application for polyimides derived from BAPB is in the biomedical field. Research has shown that these materials can exhibit excellent biocompatibility with human cells. ossila.com This has opened the door to their use as coatings for medical devices and as filaments for 3D printing of biomedical implants. ossila.com Flexible and biocompatible polyimide aerogels have also been developed, showcasing their potential in tissue engineering and other biomedical applications. ossila.com

Membranes for Gas Separation: The specific chemical structure of polyimides can be tailored to create membranes with selective permeability to different gases. This makes them promising candidates for applications in industrial gas separation, such as carbon dioxide capture, which is crucial for addressing climate change.

The interdisciplinary nature of these applications highlights the versatility of this compound as a foundational chemical building block.

常见问题

Q. What are the standard synthetic protocols for 4,4'-Bis(4-nitrophenoxy)biphenyl, and how is purity ensured?

- Methodological Answer : The compound is synthesized via aromatic nucleophilic substitution between 4-nitrophenol and 4,4'-dichlorobiphenyl. A typical protocol involves:

- Reactants: Equimolar 4-nitrophenol and 4,4'-dichlorobiphenyl.

- Base: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under inert atmosphere.

- Conditions: Reflux at 120–140°C for 24–48 hours.

- Purification: Column chromatography (silica gel, eluent: dichloromethane/hexane) followed by recrystallization from ethanol.

- Purity Verification: HPLC (≥99.5% purity), complemented by elemental analysis, FT-IR (C-O-C linkage at ~1250 cm⁻¹), and ¹H/¹³C NMR (aromatic proton signals at δ 7.0–8.5 ppm) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- Methodological Answer :

- FT-IR : Confirms ether linkages (C-O-C stretching at 1200–1250 cm⁻¹) and nitro groups (asymmetric/symmetric NO₂ stretches at ~1520 and ~1350 cm⁻¹).

- NMR : ¹H NMR identifies aromatic protons (e.g., biphenyl protons as doublets at δ 7.2–7.8 ppm; nitrophenoxy protons as doublets at δ 8.1–8.3 ppm). ¹³C NMR detects quaternary carbons adjacent to oxygen (δ 150–160 ppm).

- Elemental Analysis : Validates C, H, N, and O content within ±0.3% of theoretical values.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 471.1) .

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO, NMP) for reactivity; DMF typically provides the highest yields due to strong base activation.

- Catalyst Addition : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems.

- Temperature Control : Monitor reflux conditions to avoid side reactions (e.g., nitro group reduction).

- Stoichiometry : Optimize molar ratios (e.g., 2.2:1 excess of 4-nitrophenol to ensure complete substitution) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility and thermal stability data?

- Methodological Answer :

- Solubility Conflicts : Perform systematic solubility tests in aprotic solvents (e.g., THF, chloroform) using UV-Vis spectroscopy or gravimetric analysis. Note that impurities (e.g., unreacted 4-nitrophenol) may artificially inflate solubility.

- Thermal Stability : Use thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min). Compare decomposition onset temperatures (Td) across studies. For example, Td >300°C indicates suitability for high-temperature polymer applications. Discrepancies may arise from crystallinity differences or residual solvents .

Q. What experimental approaches assess the compound’s utility in electroluminescent devices?

- Methodological Answer :

- Thin-Film Fabrication : Vacuum-deposit the compound as an emissive layer (thickness: 50–100 nm) between ITO (anode) and Mg:Ag (cathode).

- Device Characterization :

- Electroluminescence (EL) : Measure emission spectra (λmax) and external quantum efficiency (EQE) using a calibrated photodiode.

- Dielectric Strength : Apply a DC voltage ramp (0–10 V) to determine breakdown thresholds (e.g., >5 V/µm for OLED stability).

- Charge Transport : Use space-charge-limited current (SCLC) measurements to estimate hole/electron mobility .

Q. How are crystallographic parameters and molecular packing determined for this compound?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/ethanol). Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL (R-factor <5%).

- Key Findings :

- Packing Diagram : Intermolecular π-π stacking (3.5–4.0 Å) between biphenyl moieties.

- Torsion Angles : Dihedral angles between nitrophenoxy and biphenyl groups (~30°–45°), influencing conjugation.

- Hydrogen Bonding : Nitro groups may form weak C-H···O interactions (2.8–3.2 Å).

- Software : SHELX suite for structure solution and refinement .

Data Contradiction Analysis

- Example : Conflicting reports on solubility in chlorinated solvents.

- Resolution : Verify purity via HPLC and test under controlled humidity (hydrolysis of nitro groups may alter solubility). Use dynamic light scattering (DLS) to detect aggregates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。